molecular formula C23H17N3O2S B7534627 2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No. B7534627
M. Wt: 399.5 g/mol
InChI Key: RTRVEXXTHRLNCE-UHFFFAOYSA-N
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Description

2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in fields such as medicine, pharmacology, and biochemistry. This compound is also known as BAY 41-2272 and is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of various physiological processes in the body.

Mechanism of Action

2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide acts as a direct activator of sGC, binding to the enzyme and inducing a conformational change that increases its catalytic activity. This leads to an increase in the production of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide are primarily mediated by its activation of sGC. This leads to an increase in the production of cGMP, which regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. In addition, this compound has been shown to have anti-inflammatory and anti-proliferative effects in various cell types.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide in lab experiments is its high potency and specificity for sGC activation. This allows researchers to study the role of sGC in various physiological processes with a high degree of precision. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. One area of interest is the development of novel sGC activators with improved potency and selectivity. Another area of focus is the investigation of the role of sGC in various disease states, such as hypertension, heart failure, and pulmonary arterial hypertension. Additionally, there is growing interest in the use of sGC activators as potential therapeutic agents for the treatment of these and other diseases.

Synthesis Methods

The synthesis of 2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves the reaction of 2-cyanophenol with 6-methyl-1,3-benzothiazol-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-bromoanisole and subsequently with N-(2-chloroacetyl)glycine to form the final product.

Scientific Research Applications

The primary application of 2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is in the field of pharmacology, where it is used as a tool compound to study the role of sGC in various physiological processes. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger molecule that plays a critical role in the regulation of smooth muscle relaxation, platelet aggregation, and neurotransmitter release.

properties

IUPAC Name

2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-15-6-11-19-21(12-15)29-23(26-19)16-7-9-18(10-8-16)25-22(27)14-28-20-5-3-2-4-17(20)13-24/h2-12H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRVEXXTHRLNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

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